6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one

説明

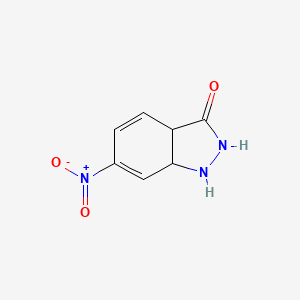

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to the indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

特性

IUPAC Name |

6-nitro-1,2,3a,7a-tetrahydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3,5-6,8H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKCSCRXZRIECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1C(=O)NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one typically involves the nitration of 1,2,3A,7A-tetrahydroindazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to prevent decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one undergoes various chemical reactions, including:

科学的研究の応用

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one has several scientific research applications:

作用機序

The mechanism of action of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or modulate signaling pathways, contributing to its observed biological activities .

類似化合物との比較

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one can be compared with other nitro-substituted indazole derivatives, such as:

生物活性

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is characterized by its unique indazole framework, which contributes to its biological properties. The presence of the nitro group at the 6-position enhances its reactivity and interaction with biological targets.

The biological activity of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This action can modulate metabolic pathways and cellular signaling.

- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

Biological Activities

Research has demonstrated several key biological activities associated with 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one:

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. It may inhibit pro-inflammatory cytokines and modulate immune responses.

- Neuroprotective Effects : Preliminary studies suggest that 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound activated the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Study: Neuroprotection

In a model of neurodegeneration induced by oxidative stress using SH-SY5Y neuronal cells, treatment with 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls. This suggests a potential role in protecting against neurotoxic insults.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。